molecular formula C17H18N2O2 B5761150 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide

4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide

Cat. No. B5761150
M. Wt: 282.34 g/mol
InChI Key: BRULFBBFKIEOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide, also known as DPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridine derivatives and is known to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory effects in animal models. Additionally, 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has been found to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide is not fully understood. However, it is believed to act as a modulator of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. By modulating the activity of these channels, 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide is thought to reduce neuronal excitability and prevent the development of seizures.
Biochemical and Physiological Effects:
4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of the neurotransmitter GABA in the brain, which is known to have a calming effect on the nervous system. Additionally, 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide in lab experiments is its potent anticonvulsant and analgesic effects. This makes it an ideal candidate for studying various neurological and pain-related disorders. However, one of the limitations of using 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide and its potential interactions with other drugs. Finally, the development of more water-soluble analogs of 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide could expand its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide involves the reaction of 3,4-dimethylphenylacetic acid with 3-pyridinecarboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to yield 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide. The purity of the compound can be further enhanced by recrystallization.

properties

IUPAC Name

4-(3,4-dimethylphenyl)-4-oxo-N-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-5-6-14(10-13(12)2)16(20)7-8-17(21)19-15-4-3-9-18-11-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRULFBBFKIEOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide

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